molecular formula C22H21FN6O B3549545 1-(2-FLUOROPHENYL)-4-[1-(4-METHOXYPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE

1-(2-FLUOROPHENYL)-4-[1-(4-METHOXYPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE

Cat. No.: B3549545
M. Wt: 404.4 g/mol
InChI Key: GCUXWVKTGSGTRP-UHFFFAOYSA-N
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Description

1-(2-FLUOROPHENYL)-4-[1-(4-METHOXYPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE is a synthetic organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

4-[4-(2-fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN6O/c1-30-17-8-6-16(7-9-17)29-22-18(14-26-29)21(24-15-25-22)28-12-10-27(11-13-28)20-5-3-2-4-19(20)23/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUXWVKTGSGTRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-FLUOROPHENYL)-4-[1-(4-METHOXYPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions: Introduction of the 2-fluorophenyl and 4-methoxyphenyl groups can be done via nucleophilic aromatic substitution reactions.

    Piperazine ring formation: The final step involves the formation of the piperazine ring, which can be achieved through cyclization reactions involving appropriate diamine precursors.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-FLUOROPHENYL)-4-[1-(4-METHOXYPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions can introduce new functional groups, leading to derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for various diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-FLUOROPHENYL)-4-[1-(4-METHOXYPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-FLUOROPHENYL)-4-[1-(4-METHOXYPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERIDINE
  • 1-(2-FLUOROPHENYL)-4-[1-(4-METHOXYPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]MORPHOLINE

Uniqueness

1-(2-FLUOROPHENYL)-4-[1-(4-METHOXYPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE is unique due to its specific substitution pattern and the presence of both fluorophenyl and methoxyphenyl groups. These structural features can influence its biological activity and make it distinct from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-FLUOROPHENYL)-4-[1-(4-METHOXYPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE
Reactant of Route 2
Reactant of Route 2
1-(2-FLUOROPHENYL)-4-[1-(4-METHOXYPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE

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